1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1006486-66-3) is a fluorinated pyrazole derivative with the molecular formula C₇H₈F₂N₂O₂ and a molecular weight of 190.15 g/mol . Its structure features a pyrazole core substituted with a 2,2-difluoroethyl group at the 1-position and a methyl group at the 3-position, with a carboxylic acid moiety at the 4-position. This compound is of interest in agrochemical and pharmaceutical research due to the metabolic stability imparted by fluorine atoms and the versatility of the carboxylic acid group for derivatization.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFOCVIKVFMEFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006486-66-3 | |
| Record name | 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using difluoroethyl halides or through difluoromethylation reactions using difluorocarbene precursors.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic processes and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares key structural features of the target compound with similar pyrazole-based carboxylic acids:
Key Observations :
- Fluorination Patterns : The target compound’s 2,2-difluoroethyl group balances lipophilicity and steric bulk, unlike the smaller difluoromethyl group in or the larger pentafluoroethyl group in .
- Aromatic vs. Aliphatic Substituents : Compounds like with phenyl groups exhibit higher molecular weights and increased hydrophobicity compared to the aliphatic difluoroethyl group in the target.
Physicochemical Properties
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound belonging to the pyrazole family. This compound has drawn attention due to its unique chemical structure, which enhances its stability and potential bioactivity. The presence of a difluoroethyl group contributes to its lipophilicity, allowing better penetration into biological membranes and interaction with various molecular targets.
Chemical Structure
- Molecular Formula : C7H8F2N2O2
- SMILES : CC1=NN(C=C1C(=O)O)CC(F)F
- InChI : InChI=1S/C7H8F2N2O2/c1-4-5(7(12)13)2-11(10-4)3-6(8)9/h2,6H,3H2,1H3,(H,12,13)
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.
Anticancer Properties
Recent research highlights the compound's potential in cancer treatment. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant cytotoxicity compared to traditional chemotherapeutics like paclitaxel.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
| This compound | HepG2 | 15.0 | Cell cycle arrest in G2/M phase |
Antimicrobial and Antifungal Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For example, compounds similar to this compound demonstrated significant inhibition of microbial growth in vitro.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The pyrazole ring can interact with specific enzymes involved in cell signaling and metabolism.
- Modulation of Receptor Activity : The difluoroethyl group enhances the compound's ability to bind to various receptors, potentially altering their activity.
Study on Anticancer Activity
A study published in September 2022 focused on the synthesis and biological evaluation of several pyrazole derivatives. Among these, compounds containing the pyrazole scaffold exhibited strong antiproliferative effects against breast cancer cells (MDA-MB-231). The study concluded that these compounds could serve as promising leads for further drug development targeting cancer.
Antifungal Evaluation
Another study investigated the antifungal activity of pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher efficacy than established fungicides like boscalid, suggesting potential applications in agriculture.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
